2-[(2,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 2,5-dimethylphenoxy methyl group and an additional methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to introduce the phenoxy methyl group. One common method involves the reaction of 2,5-dimethylphenol with formaldehyde and a suitable amine to form the intermediate, which is then cyclized to form the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate: This compound shares a similar phenoxy methyl group but differs in its overall structure and properties
2,5-Dimethylphenol: A precursor in the synthesis of 2-[(2,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole, it has similar chemical reactivity but lacks the benzodiazole ring.
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a phenoxy methyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-11-5-7-14-15(8-11)19-17(18-14)10-20-16-9-12(2)4-6-13(16)3/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
FWCFGIKGHHKEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.